Cas no 90-77-7 ((3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol)

(3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol is a chiral carbohydrate derivative with a well-defined stereochemistry, making it valuable for synthetic and medicinal chemistry applications. Its structural features, including multiple hydroxyl groups and an amino functionality, enable its use as a versatile building block for glycosylation reactions and the synthesis of complex bioactive molecules. The compound’s high purity and stereochemical precision ensure reproducibility in research and industrial processes. Its stability under standard conditions and compatibility with common organic solvents further enhance its utility in multistep syntheses. This compound is particularly relevant in the development of glycosidase inhibitors, antiviral agents, and other pharmacologically active compounds requiring precise stereochemical control.
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol structure
90-77-7 structure
商品名:(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol
CAS番号:90-77-7
MF:C6H13NO5
メガワット:179.171122312546
MDL:MFCD09025572
CID:2079513
PubChem ID:439213

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol 化学的及び物理的性質

名前と識別子

    • 2-amino-2-deoxy-alpha-D-glucose
    • 2-amino-alpha-D-2-deoxy-glucopyranose
    • 2-amino-D-2-deoxy-glucose
    • alpha-D-glucosamine
    • D-glucosamine
    • GlcNH
    • glucosamine
    • 2-Amino-2-deoxy-beta-D-glucopyranose
    • 2-Amino-2-deoxyhexopyranose
    • 28905-10-4 (.beta-Form)
    • 6490-70-6 (.alpha.-Form)
    • Aids000694
    • Aids-000694
    • (3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol
    • 2-Amino-2-deoxy-D-glucopyranose (ACI)
    • Glucopyranose, 2-amino-2-deoxy- (7CI)
    • Glucopyranose, 2-amino-2-deoxy-, D- (8CI)
    • (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol
    • C00329
    • N08U5BOQ1K
    • Glucosamina
    • 2-Amino-2-deoxy-D-glucopyranose-
    • bmse000247
    • 2-Amino-2-Deoxy-D-Glucopyranoside
    • F88954
    • 2-Deoxy-2-Amino-Glucose
    • DB-181941
    • Glucosamine free base
    • CHEBI:17315
    • UNII-N08U5BOQ1K
    • 2-Amino-2-deoxyhexopyranose #
    • 2-Deoxy-2-aminoglucose
    • GlcNH2
    • Glucosamine [USAN:INN]
    • STK801823
    • HSDB 7469
    • chitosamine
    • 3416-24-8 (free base)
    • 2-Amino-2-Deoxy-Glucopyranose
    • GlcN
    • Glucosaminum [INN-Latin]
    • 2-Deoxy-2-Amino-D-Glucose
    • 2-Aminoglucose
    • 2 Amino 2 Deoxyglucose
    • Glucosamina (INN-Spanish)
    • Glucosaminum
    • WURCS=2.0/1,1,0/(a2122h-1x_1-5_2*N)/1/
    • DB-017621
    • 2-Amino-2-Deoxy-D-Glucopyranose
    • 2-Deoxy-2-Amino-D-Glucopyranose
    • (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol
    • EN300-57128
    • SCHEMBL167831
    • DTXCID203098
    • BDBM626186
    • Epitope ID:151531
    • DB01296
    • 2-Amino-2-Deoxy-D-Glucose
    • glucosamin
    • 90-77-7
    • CHEBI:47977
    • Q327506
    • (+)-2-amino-2-deoxy-D-glucopyranose
    • 2-Deoxy-2-Amino-Glucopyranose
    • 4-04-00-02017 (Beilstein Handbook Reference)
    • CHEBI:5417
    • 2-Amino-2-Deoxy-Glucopyranoside
    • D-Glucose, 2-amino-2-deoxy-
    • 2-Amino-2-Deoxy-Glucose
    • Glukosamin
    • Glucosamine (USAN/INN)
    • 2-amino-2-deoxyglucose
    • Glucosaminum (INN-Latin)
    • 2-Deoxy-2-Amino-D-Glucopyranoside
    • D-Glucopyranose, 2-deoxy-2-Amino-
    • D04334
    • AKOS005622471
    • 2-Deoxy-2-Amino-Glucopyranoside
    • D-GlcN
    • BBL009288
    • EINECS 222-311-2
    • BRN 1724602
    • D-Glucosamine;Chitosamine
    • CHEMBL493287
    • Glucosamina [INN-Spanish]
    • J-019472
    • MDL: MFCD09025572
    • インチ: 1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4-,5-,6?/m1/s1
    • InChIKey: MSWZFWKMSRAUBD-IVMDWMLBSA-N
    • ほほえんだ: C([C@H]1OC(O)[C@H](N)[C@@H](O)[C@@H]1O)O

計算された属性

  • せいみつぶんしりょう: 179.07937252g/mol
  • どういたいしつりょう: 179.07937252g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 6
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 155
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 116Ų
  • 疎水性パラメータ計算基準値(XlogP): -2.8

じっけんとくせい

  • 密度みつど: 1.563

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN10486-100MG
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol
90-77-7 95%
100MG
¥ 145.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN10486-250MG
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol
90-77-7 95%
250MG
¥ 217.00 2023-04-13
Enamine
EN300-34020-1g
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol
90-77-7
1g
$0.0 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1769685-250mg
(3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol
90-77-7 98%
250mg
¥219.00 2024-04-26
Aaron
AR021ZX0-5g
(3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol
90-77-7 95%
5g
$272.00 2025-02-13
Ambeed
A1468359-100mg
(3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol
90-77-7 95%
100mg
$122.0 2025-02-21
1PlusChem
1P021ZOO-250mg
(3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol
90-77-7 95%
250mg
$19.00 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN10486-250.0mg
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol
90-77-7 95%
250.0mg
¥214.0000 2024-07-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN10486-1.0g
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol
90-77-7 95%
1.0g
¥428.0000 2024-07-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN10486-1G
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol
90-77-7 95%
1g
¥ 435.00 2023-04-13

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
New glycosphingolipids from marine organisms
Hirsch, S.; Kashman, Y., Tetrahedron, 1989, 45(12), 3897-906

ごうせいかいろ 2

はんのうじょうけん
リファレンス
N-acetyl-D-glucosamine deacetylase and its isolation from Vibrio
, European Patent Organization, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide Solvents: Water
リファレンス
Solvolytic desulfation of 2-deoxy-2-sulfoamino-D-glucose and D-glucose 6-sulfate
Nagasawa, Kinzo; Inoue, Yuko, Carbohydrate Research, 1974, 36(2), 265-71

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol Raw materials

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol Preparation Products

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol 関連文献

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triolに関する追加情報

Chemical Profile of CAS No 90-77-7 and (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol

The compound with CAS No 90-77-7, chemically known as (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol, represents a structurally intricate and biologically significant molecule. This tetrahydropyran derivative has garnered considerable attention in the field of pharmaceutical chemistry due to its unique stereochemistry and potential therapeutic applications.

At the core of its chemical identity lies a highly functionalized tetrahydropyran scaffold, which is characterized by the presence of multiple stereocenters. The specific configuration at the (3R,4R,5S,6R) positions is not arbitrary but rather a result of meticulous stereochemical control during synthesis. This precise stereochemistry is critical for the molecule's biological activity, as it influences how the compound interacts with biological targets at the molecular level.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound. Techniques such as asymmetric hydrogenation and enzymatic resolution have been particularly instrumental in achieving high enantiomeric purity. These innovations are not only improving the availability of (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol but also paving the way for its exploration in drug discovery programs.

Beyond its synthetic significance, this compound has shown promise in various preclinical studies. Its structural motif is reminiscent of natural products that exhibit potent biological activities. For instance, derivatives of tetrahydropyran have been investigated for their roles in modulating enzyme function and interacting with protein targets. The presence of both an amino group and a hydroxymethyl group on the tetrahydropyran ring enhances its potential as a pharmacophore.

One particularly intriguing aspect of this molecule is its potential application in the development of enzyme inhibitors. The stereochemically defined structure allows for selective binding to specific enzyme active sites. This selectivity is crucial for minimizing side effects and improving therapeutic efficacy. Researchers are currently exploring its interactions with enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.

The hydroxymethyl group on the tetrahydropyran ring also opens up possibilities for further derivatization. Functional groups can be introduced or modified to tailor the compound's properties for specific applications. This flexibility makes it an attractive scaffold for medicinal chemists seeking to develop novel therapeutics.

In parallel with its pharmacological exploration, (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol has been studied from a chemical biology perspective. Its ability to mimic natural products has led to investigations into how it can be used to probe biological mechanisms. By understanding how this compound interacts with cellular components, researchers can gain insights into disease pathways and identify new therapeutic targets.

The synthesis of complex molecules like this one also highlights the importance of interdisciplinary collaboration between chemists and biologists. The integration of computational modeling with experimental synthesis has accelerated the discovery process significantly. By predicting potential biological activities based on structural features and then validating these predictions through experimentation, researchers can rapidly iterate towards more effective candidates.

As our understanding of molecular interactions continues to evolve, compounds like CAS No 90-77-7 will play an increasingly pivotal role in drug development. Their unique structural features offer opportunities to address unmet medical needs that are not easily addressed by existing therapies. The ongoing research into this molecule underscores its importance as a building block for future pharmaceutical innovations.

In conclusion,(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol exemplifies how a single compound can bridge multiple disciplines within chemical research. Its intricate structure provides both challenges and opportunities for synthetic chemists while offering potential therapeutic benefits through biological exploration. As research progresses,this molecule is poised to contribute significantly to advancements in medicinal chemistry and chemical biology.

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Amadis Chemical Company Limited
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清らかである:99%
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